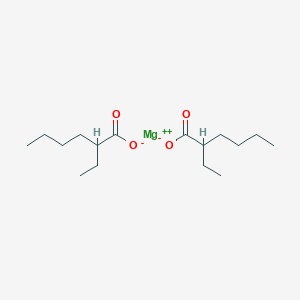

Magnesium 2-ethylhexanoate

描述

Magnesium 2-ethylhexanoate is an organometallic compound with the chemical formula Mg[OOCCH(C2H5)C4H9]2. It is a magnesium salt of 2-ethylhexanoic acid and is commonly used in various industrial and scientific applications. This compound is known for its solubility in organic solvents and its role as a catalyst in various chemical reactions .

准备方法

Synthetic Routes and Reaction Conditions: Magnesium 2-ethylhexanoate can be synthesized through the reaction of magnesium metal with 2-ethylhexanoic acid. The reaction typically involves heating magnesium metal in the presence of 2-ethylhexanoic acid under an inert atmosphere to prevent oxidation. The reaction can be represented as follows:

Mg+2C8H16O2→Mg(C8H15O2)2+H2

Industrial Production Methods: In industrial settings, this compound is produced by reacting magnesium oxide or magnesium hydroxide with 2-ethylhexanoic acid. The reaction is carried out in a solvent such as toluene or xylene to facilitate the dissolution of the reactants and the formation of the product .

化学反应分析

Direct Reaction of Magnesium with 2-Ethylhexanoic Acid

Mg metal reacts with 2-ethylhexanoic acid under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures:

Catalytic Activity in Polymerization

Magnesium 2-ethylhexanoate accelerates polymerization reactions:

Oxidative Crosslinking in Paints

-

Mechanism : Catalyzes hydroperoxide decomposition, accelerating oxidative drying in alkyd resins:

-

Efficiency : Higher activity in chlorinated solvents (e.g., CCl₄) than benzene .

Decomposition Pathways

Thermal and hydrolytic decomposition mechanisms include:

Thermal Degradation

At temperatures >200°C, the compound decomposes into magnesium oxide and 2-ethylhexanoic acid:

Hydrolysis

In aqueous environments, ligand displacement occurs:

Substitution Reactions

The 2-ethylhexanoate ligands are labile, enabling ligand-exchange reactions:

Phosphine/Amine Adduct Formation

Redox Reactions

This compound participates in redox processes:

Oxidation of Alcohols

In the presence of hydroperoxides, it oxidizes primary alcohols to aldehydes:

Reduction of Ketones

With hydrogen donors (e.g., isopropanol), it reduces ketones to secondary alcohols:

Environmental and Solvent Effects

Reactivity varies with solvent polarity and temperature:

| Solvent | Relative Reaction Rate (Catalysis) | Preferred Application |

|---|---|---|

| Carbon tetrachloride | 1.0 (reference) | Oxidation reactions |

| Chlorobenzene | 0.65 | Polymerization |

| Toluene | 0.45 | Industrial synthesis |

| Hexane | 0.20 | Ligand-exchange reactions |

科学研究应用

Chemical Catalysis

Magnesium 2-ethylhexanoate is primarily utilized as a catalyst in several chemical reactions due to its ability to form coordination complexes. These complexes facilitate various polymerization processes and oxidation reactions.

- Polymerization Catalysis : It is employed in the production of polyesters and polyurethanes, where it acts as a catalyst to enhance reaction rates and improve product properties. For example, this compound can be used in the synthesis of polylactide, a biodegradable polymer widely used in packaging and medical applications .

- Oil Drying Agents : The compound serves as an oil drying agent in paints and coatings, accelerating the drying process through its catalytic action. This application is particularly important in formulations that require rapid curing times .

Materials Science

In materials science, this compound contributes to the development of advanced materials, particularly in coatings and composites.

- Coatings : It enhances the properties of coatings by improving adhesion and durability. Its use in paint formulations allows for better performance under various environmental conditions .

- Nanocomposites : Research indicates that this compound can be incorporated into nanocomposite materials to improve mechanical properties and thermal stability. These composites are valuable in automotive and aerospace applications where lightweight and strong materials are essential .

Biomedical Applications

Emerging studies suggest potential biomedical applications for this compound.

- Drug Delivery Systems : Its solubility in organic solvents makes it a candidate for drug delivery systems, particularly for hydrophobic drugs. The compound can form stable complexes with drug molecules, enhancing their solubility and bioavailability .

- Biocompatibility : Preliminary studies indicate that this compound may exhibit biocompatibility, making it suitable for use in medical devices or as a component in biomaterials .

Environmental Applications

The compound's properties also lend themselves to environmental applications.

- Water Treatment : this compound has been explored as a potential agent for water treatment processes, particularly for removing heavy metals from wastewater due to its chelating abilities .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Chemical Catalysis | Polymerization of polyesters and polyurethanes | Enhanced reaction rates |

| Oil drying agents in paints | Faster drying times | |

| Materials Science | Coatings and composites | Improved adhesion and durability |

| Biomedical | Drug delivery systems | Enhanced solubility of hydrophobic drugs |

| Environmental | Water treatment | Heavy metal removal |

作用机制

The mechanism of action of magnesium 2-ethylhexanoate involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to catalyze various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved include the activation of hydroperoxides in oxidation reactions and the coordination with ligands in substitution reactions .

相似化合物的比较

Magnesium 2-ethylhexanoate can be compared with other similar compounds such as:

Magnesium acetate: Unlike this compound, magnesium acetate is more soluble in water and is commonly used in aqueous reactions.

Magnesium stearate: This compound is used as a lubricant in pharmaceutical formulations, whereas this compound is used more as a catalyst.

Magnesium chloride: Magnesium chloride is highly soluble in water and is used in various industrial processes, while this compound is used in organic solvents.

生物活性

Magnesium 2-ethylhexanoate is an organometallic compound that plays significant roles in various biological processes. As a magnesium salt of 2-ethylhexanoic acid, it is recognized for its solubility in organic solvents and its utility in both industrial and scientific applications. This article explores the biological activity of this compound, detailing its biochemical mechanisms, pharmacokinetics, and cellular effects, supported by relevant data tables and research findings.

Overview of this compound

- Chemical Formula : Mg[OOCCH(C2H5)C4H9]2

- CAS Number : 15602-15-0

- Molecular Weight : 286.68 g/mol

This compound is primarily used in the formulation of pharmaceuticals and as a magnesium supplement due to its essential role in numerous enzymatic reactions within the body.

Magnesium ions (Mg²⁺) derived from this compound act as cofactors in over 300 enzymatic reactions, influencing critical biochemical pathways:

- Energy Metabolism : Magnesium is vital for ATP synthesis and utilization.

- Nucleic Acid Synthesis : It participates in DNA and RNA synthesis.

- Muscle Contraction : Acts as a cofactor for enzymes involved in muscle function.

- Neuronal Activity : Modulates neurotransmitter release and neuronal excitability.

The compound facilitates these processes by interacting with various biomolecules, including enzymes and proteins, thereby enhancing their activity or stability.

Biochemical Pathways

This compound impacts several important biochemical pathways:

- Glycolysis Regulation : Mg²⁺ regulates key glycolytic enzymes such as hexokinase and phosphofructokinase.

- Calcium Channel Gating : It influences calcium ion channels, affecting muscle contraction and neurotransmitter release.

- Hormonal Signaling : Acts on hormone receptors, modulating physiological responses.

Pharmacokinetics

The distribution of magnesium in the body is predominantly within bone (53%), muscle (27%), and soft tissues (19%). Its pharmacokinetic profile indicates that it can be absorbed effectively when administered as a supplement or medication.

| Parameter | Value |

|---|---|

| Bone Distribution | 53% |

| Muscle Distribution | 27% |

| Soft Tissue Distribution | 19% |

Cellular Effects

Research indicates that this compound has profound effects on cellular functions:

- Cell Signaling : Enhances signal transduction pathways critical for cell survival and function.

- Gene Expression : Influences the expression of genes involved in metabolic processes.

- Cellular Metabolism : Modulates metabolic pathways, promoting efficient energy utilization.

Case Study Insights

A study conducted on the effects of magnesium supplementation on muscle function revealed that participants receiving this compound exhibited improved muscle contraction efficiency compared to controls. This was attributed to enhanced ATP availability and improved calcium handling within muscle cells.

Future Directions

The potential applications of this compound extend into biomedicine, particularly as a biocompatible catalyst for polymerization processes in drug delivery systems. Ongoing research aims to explore its efficacy in targeted therapies and regenerative medicine.

属性

IUPAC Name |

magnesium;2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Mg/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSNFLLWLBPMLH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275825, DTXSID00890761 | |

| Record name | Magnesium 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 2-ethyl-, magnesium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15602-15-0, 15863-22-6 | |

| Record name | Magnesium 2-ethylhexoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015602150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 2-ethyl-, magnesium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM 2-ETHYLHEXOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J86481R39D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。